![molecular formula C9H6N2O B12534465 Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine CAS No. 753021-64-6](/img/structure/B12534465.png)
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine is a heterocyclic compound with a unique fused ring structure It consists of an azetidine ring fused to an oxazole ring, which is further fused to an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the condensation of an azetidine derivative with an oxazole derivative, followed by cyclization, can yield the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the fused rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production on a large scale.
化学反応の分析
Types of Reactions
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to explore its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds with an oxazole ring, such as oxazoles and isoxazoles, share some structural similarities with Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine.
Azetidine Derivatives: Compounds containing an azetidine ring, such as azetidines and azetidinones, also have structural similarities.
Azepine Derivatives: Compounds with an azepine ring, such as azepines and diazepines, are related to this compound.
Uniqueness
This compound is unique due to its fused ring structure, which combines the features of azetidine, oxazole, and azepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
特性
CAS番号 |
753021-64-6 |
|---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC名 |
11-oxa-6,12-diazatricyclo[7.3.0.03,6]dodeca-1(12),2,4,7,9-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-3-11-4-2-8(11)5-9-7(1)6-12-10-9/h1-6H |
InChIキー |
XXGRSEHUTRUYII-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C1=CC3=NOC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


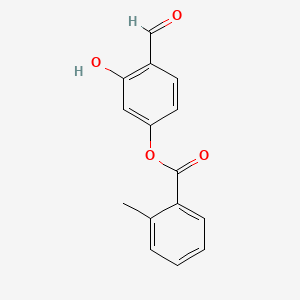
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)
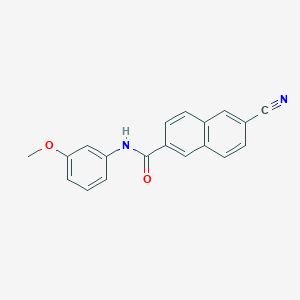

![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
![6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid](/img/structure/B12534437.png)
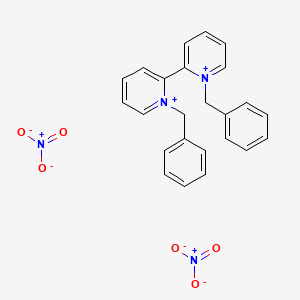
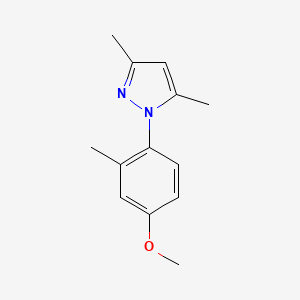
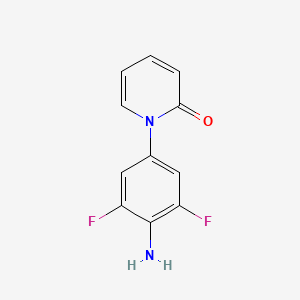
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12534458.png)
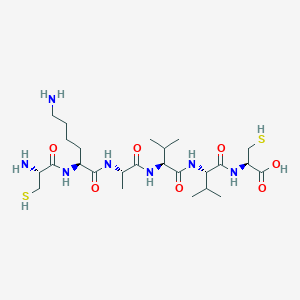

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
